7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a 2-methylbenzyl group attached to the oxazolo[2,3-f]purine core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolo[2,3-f]purine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted purine derivative.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides under basic conditions to introduce the tert-butyl group at the desired position.
Attachment of the 2-methylbenzyl group: This can be done through a nucleophilic substitution reaction using a 2-methylbenzyl halide.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 7-(tert-butyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione include other oxazolo[2,3-f]purine derivatives with different substituents. These compounds share a common core structure but differ in the nature and position of the substituents. The uniqueness of this compound lies in its specific combination of tert-butyl, methyl, and 2-methylbenzyl groups, which confer distinct chemical and biological properties.
Some similar compounds include:
Properties
IUPAC Name |
7-tert-butyl-4-methyl-2-[(2-methylphenyl)methyl]purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-12-8-6-7-9-13(12)10-24-17(25)15-16(22(5)19(24)26)21-18-23(15)11-14(27-18)20(2,3)4/h6-9,11H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHIVNJNJOOLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(O4)C(C)(C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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